3-(benzo[d][1,3]dioxol-5-yloxy)-N-(pyridin-4-ylmethyl)propane-1-sulfonamide
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Overview
Description
The compound contains a benzodioxole group, a pyridine group, and a sulfonamide group. Benzodioxole is a type of aromatic ether that has a benzene ring fused to a 1,3-dioxole . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N . Sulfonamides are compounds that contain the functional group R-SO2-NR’R’‘, where R, R’, and R’’ are organic groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors such as its molecular structure, the nature of its functional groups, and its stereochemistry. For example, the presence of the benzodioxole group could potentially influence the compound’s absorption and fluorescence properties .Scientific Research Applications
Synthesis Techniques
Research has developed various synthetic routes and applications for sulfonamides and related compounds. For instance, Han et al. (2010) reported on the cross-coupling of 3-bromopyridine and sulfonamides catalyzed by CuI/1,3-di(pyridin-2-yl)propane-1,3-dione, demonstrating a method to synthesize N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides with good to excellent yields (Han, 2010). This illustrates the compound's utility in facilitating specific bond formations, contributing to the field of organic synthesis.
Material Science and Catalysis
Sulfonamides, by virtue of their structural diversity and reactivity, have been explored for their role in material science and as catalysts. For example, the synthesis and characterization of N-salicylaldimine ligands and their vanadium(V) complexes, as reported by Schulz et al. (2011), highlight the potential of such compounds in catalysis, particularly in the sulfoxidation of organic compounds, showcasing the broad applicability of these sulfonamides in both synthetic and transformational chemistry contexts (Schulz et al., 2011).
Antimicrobial Properties
Some derivatives of sulfonamides exhibit antimicrobial properties. Fadda et al. (2016) synthesized and evaluated the antimicrobial activity of new N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives, demonstrating significant activity against various Gram-positive and Gram-negative bacteria as well as fungi. This research underscores the potential of sulfonamide derivatives in developing new antimicrobial agents (Fadda et al., 2016).
Chemical Reactivity and Structural Analysis
The versatility of sulfonamides extends to their role in understanding chemical reactivity and molecular structure. Jacobs et al. (2013) detailed the molecular and supramolecular structures of various N-[2-(pyridin-2-yl)ethyl]-derivatives of sulfonamides, providing insight into their potential as ligands for metal coordination, which is crucial for the development of coordination complexes and materials with specific magnetic, optical, and catalytic properties (Jacobs et al., 2013).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yloxy)-N-(pyridin-4-ylmethyl)propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c19-24(20,18-11-13-4-6-17-7-5-13)9-1-8-21-14-2-3-15-16(10-14)23-12-22-15/h2-7,10,18H,1,8-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCAMOYVDCYXBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCCCS(=O)(=O)NCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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